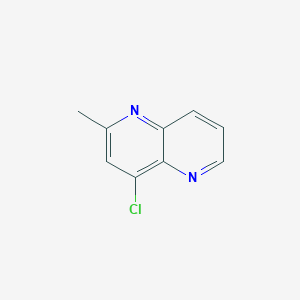

4-Chloro-2-methyl-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-7(10)9-8(12-6)3-2-4-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBNIIKPQCCJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486136 | |

| Record name | 1,5-Naphthyridine, 4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61319-97-9 | |

| Record name | 1,5-Naphthyridine, 4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 4 Chloro 2 Methyl 1,5 Naphthyridine

Established Synthetic Pathways for the 1,5-Naphthyridine (B1222797) Scaffold

The construction of the 1,5-naphthyridine core relies on a variety of synthetic strategies, ranging from classical named reactions to modern catalytic methods. These pathways offer access to a wide array of substituted 1,5-naphthyridine derivatives. nih.govmdpi.commdpi.comresearchgate.netencyclopedia.pub

Cyclization Reactions for Core Formation

Cyclization reactions are the most common and versatile methods for synthesizing the 1,5-naphthyridine skeleton. These reactions typically involve the formation of one of the pyridine (B92270) rings by intramolecular cyclization of a suitably substituted pyridine or aniline (B41778) precursor. nih.govmdpi.commdpi.comresearchgate.netencyclopedia.pub

The Skraup synthesis is a classic method for preparing quinolines and has been successfully adapted for the synthesis of 1,5-naphthyridines. nih.govmdpi.commdpi.comencyclopedia.pubwikipedia.org The reaction involves heating a 3-aminopyridine (B143674) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.org The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation lead to the formation of the 1,5-naphthyridine ring system. nih.govmdpi.com

Modified Skraup reactions often employ alternative reagents or conditions to improve yields and reduce the harshness of the reaction. For instance, using m-nitrobenzenesulfonic acid as the oxidant can lead to higher yields and better reproducibility compared to traditional oxidizing agents. mdpi.com The Skraup reaction has been utilized to synthesize various substituted 1,5-naphthyridines, including 2-methyl- and 3-methoxy-4-methyl-1,5-naphthyridine (B3296413) derivatives. mdpi.com

A key intermediate for the synthesis of 4-Chloro-2-methyl-1,5-naphthyridine via this route would be 2-methyl-1,5-naphthyridin-4-ol, which can be prepared through a Skraup-type reaction followed by appropriate functional group manipulations. The subsequent chlorination of the 4-hydroxy group, typically with a reagent like phosphorus oxychloride, would yield the final product. nih.gov

Table 1: Examples of Skraup and Modified Skraup Reactions for 1,5-Naphthyridine Synthesis

| Starting Material (Aminopyridine) | Reagents | Product | Reference |

| 3-Aminopyridine | Glycerol, H₂SO₄, I₂ | 1,5-Naphthyridine | nih.gov |

| 3-Aminopyridine | Glycerol, H₂SO₄, m-NO₂PhSO₃Na | 1,5-Naphthyridine | mdpi.com |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |

| 4-Aminoisoquinoline | Methyl vinyl ketone, As₂O₅, H₂SO₄ | 4-Methylbenzo[c] nih.govmdpi.comnaphthyridine | mdpi.com |

The Friedländer synthesis is another powerful method for constructing quinoline (B57606) and, by extension, 1,5-naphthyridine ring systems. mdpi.comencyclopedia.pubwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a ketone or ester. wikipedia.org For the synthesis of 1,5-naphthyridines, a 3-aminopyridine derivative with an adjacent carbonyl group is reacted with a suitable methylene compound. mdpi.comresearchgate.net

The reaction can be catalyzed by either acids or bases. wikipedia.org For example, the reaction of 3-aminoisonicotinaldehyde (B120943) with aryl ketones in the presence of a base can produce 2-aryl- and 2,3-diaryl-1,7-naphthyridines. researchgate.net A greener approach has been developed using water as the solvent for the Friedländer reaction to synthesize substituted 1,8-naphthyridines with high yields. rsc.org

To synthesize 4-Chloro-2-methyl-1,5-naphthyridine, one could envision a Friedländer condensation between a suitably protected 3-amino-4-chloropyridine-2-carbaldehyde and acetone (B3395972) or a related ketone. Alternatively, the condensation of 3-aminopyridine-4-carbaldehyde with acetone would yield 2-methyl-1,5-naphthyridine (B1205038), which could then be hydroxylated and subsequently chlorinated at the 4-position.

Table 2: Examples of Friedländer Condensation for Naphthyridine Synthesis

| Aminopyridine Derivative | Methylene Compound | Catalyst | Product | Reference |

| 3-Aminopicolinaldehyde | 2-Acetylpyridine | NaOH | 2-(Pyridin-2-yl)benzo[b] nih.govmdpi.comnaphthyridine | mdpi.com |

| 2-Aminonicotinaldehyde | Various active methylene compounds | Sulfamic acid | Substituted 1,8-naphthyridines | researchgate.net |

| 3-Amino-4-acetylpyridine | Ketone | - | 2,4-Disubstituted 1,7-naphthyridine (B1217170) | researchgate.net |

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, and it has been extended to the preparation of 4-hydroxy-1,5-naphthyridines. nih.govresearchgate.netwikipedia.org The reaction typically begins with the condensation of an aniline or, in this case, a 3-aminopyridine with an alkoxymethylenemalonate ester. wikipedia.org The resulting intermediate then undergoes thermal cyclization to form the 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. Subsequent saponification and decarboxylation yield the 4-hydroxy-1,5-naphthyridine. wikipedia.org

This method is particularly useful for introducing a hydroxyl group at the 4-position, which is a direct precursor to the chloro-substituted target compound. The synthesis of 2-methyl-4-hydroxy-1,5-naphthyridine could be achieved by using a 3-aminopyridine and a substituted malonate that would introduce the methyl group at the desired position. Chlorination of the resulting 4-hydroxy-2-methyl-1,5-naphthyridine would then provide 4-Chloro-2-methyl-1,5-naphthyridine.

Microwave irradiation has been shown to significantly shorten reaction times and improve yields in the Gould-Jacobs reaction. ablelab.eu

Table 3: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis

| Aminopyridine Derivative | Malonate Derivative | Conditions | Product | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester | nih.govwikipedia.org |

| 3-Aminopyridine | Dimethyl methylenemalonate | Thermal cyclization | 4-Hydroxy-1,5-naphthyridine | researchgate.net |

| 2-Amino-6-methylpyridine | Diethyl ethoxymethylenemalonate | Thermolysis | Mixture of naphthyridinones | d-nb.info |

While not a direct method for the synthesis of the 1,5-naphthyridine core itself, the Vilsmeier-Haack reaction is a crucial tool for introducing formyl groups onto aromatic and heteroaromatic rings. This reaction can be applied to aminopyridine derivatives to generate the necessary aldehyde functionality for subsequent cyclization reactions, such as the Friedländer synthesis. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide (DMF), acts as a formylating agent.

For the synthesis of 4-Chloro-2-methyl-1,5-naphthyridine, a Vilsmeier-Haack reaction could be employed to introduce a formyl group at the 4-position of a 3-aminopyridine precursor, setting the stage for a subsequent cyclization to build the second ring.

Cycloaddition Reactions (e.g., Povarov Reaction, Aza-Diels-Alder)

Cycloaddition reactions provide an alternative and often highly stereoselective route to the 1,5-naphthyridine scaffold. nih.govmdpi.comencyclopedia.pubresearchgate.net These reactions involve the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring. In the context of 1,5-naphthyridine synthesis, these are often aza-Diels-Alder reactions where either the diene or the dienophile contains a nitrogen atom. nih.govmdpi.comencyclopedia.pub

The Povarov reaction is a prominent example of a three-component reaction that falls under the category of aza-Diels-Alder reactions. nih.govmdpi.comwikipedia.org It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline derivative. wikipedia.org This methodology has been adapted for the synthesis of tetrahydro-1,5-naphthyridines by using a 3-aminopyridine instead of an aniline. nih.govmdpi.com The resulting tetrahydro-1,5-naphthyridines can then be aromatized to yield the 1,5-naphthyridine core. nih.gov

Lewis acids are often used to catalyze the Povarov reaction, activating the imine formed in situ from the amine and aldehyde. wikipedia.orgrsc.org Mechanochemical methods have also been developed for the Povarov reaction, offering a more environmentally friendly approach. mdpi.com

Cross-Coupling Strategies for Naphthyridine Construction

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been instrumental in the synthesis of complex heterocyclic systems like 1,5-naphthyridines. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It has been successfully employed for the arylation of naphthyridine scaffolds. nih.govproprogressio.hu For instance, the coupling of halo-substituted 1,5-naphthyridines with various arylboronic acids provides a direct route to arylated derivatives. researchgate.net

Key features of the Suzuki-Miyaura coupling in this context include:

Catalyst: Palladium complexes, such as Pd(PPh₃)₄, are commonly used. proprogressio.hu

Base: A base, like sodium carbonate or sodium bicarbonate, is required for the reaction. proprogressio.hu

Solvent: Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dioxane are often employed. proprogressio.hunih.gov

The reactivity of the halogen substituent in the Suzuki-Miyaura coupling generally follows the order I > Br > Cl. proprogressio.hu This selectivity allows for controlled, sequential functionalization of poly-halogenated naphthyridines.

Table 1: Examples of Suzuki-Miyaura Coupling for Naphthyridine Synthesis

| Starting Material | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-bromo-1,5-naphthyridine | 4-formylarylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 8-(4-formylaryl)-2-methoxynaphthyridine | High | nih.gov |

| 2-iodo-1,5-naphthyridine | Arylboronic acids | Not specified | 2-Aryl-1,5-naphthyridines | High | researchgate.net |

The Heck and Stille reactions are other important palladium-catalyzed cross-coupling methods utilized in the synthesis and functionalization of 1,5-naphthyridines. nih.gov

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This reaction is particularly useful for introducing vinyl groups onto the naphthyridine ring.

The Stille reaction facilitates the coupling of an organotin compound with an organic halide or triflate. nih.gov A notable application is the reaction of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin, which serves as a key step in constructing the 1,5-naphthyridine ring system. nih.gov

Table 2: Heck and Stille Coupling Reactions in Naphthyridine Chemistry

| Reaction Type | Starting Material | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Stille | Chloronitropyridine | tributyl(1-ethoxyvinyl)tin | Not specified | 1,5-Naphthyridine derivative | nih.gov |

Multi-Component Reactions (MCRs) for Diverse Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecules. nih.gov While specific MCRs for the direct synthesis of 4-Chloro-2-methyl-1,5-naphthyridine are not extensively detailed in the provided context, the principles of MCRs are relevant for the derivatization of the naphthyridine core. For example, consecutive Betti/Bargellini multicomponent reactions have been used to synthesize complex fused heterocyclic systems. chemicalpapers.com The development of MCRs for the synthesis of substituted 1,5-naphthyridines is an active area of research. nih.gov

Targeted Functionalization and Derivatization of 4-Chloro-2-methyl-1,5-naphthyridine

The presence of the chloro substituent and the methyl group on the 1,5-naphthyridine ring provides handles for further chemical modifications.

The introduction of a chloro group at the 4-position of the 2-methyl-1,5-naphthyridine skeleton is a key transformation. This is typically achieved by the chlorination of the corresponding 1,5-naphthyridin-4(1H)-one precursor. nih.gov

Common chlorinating agents for this conversion include:

Phosphorus oxychloride (POCl₃) nih.govekb.eg

Phosphorus pentachloride (PCl₅) nih.gov

The resulting 4-chloro derivative is a valuable intermediate for subsequent nucleophilic substitution and cross-coupling reactions. nih.govbeilstein-journals.org For instance, the chlorine atom at the C-4 position can be displaced by various nucleophiles, such as amines and alkoxides, to generate a library of substituted 1,5-naphthyridines. nih.gov

The introduction of the methyl group at the 2-position of the 1,5-naphthyridine ring is often accomplished during the initial ring synthesis. The Friedländer annulation, which involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an active methylene group, is a common method. For example, the reaction of 2-aminonicotinaldehyde with acetone can yield 2-methyl-1,8-naphthyridine. acs.org A similar strategy can be envisioned for the synthesis of the 1,5-naphthyridine isomer.

Further alkylation of the 1,5-naphthyridine ring system can be achieved through various methods, although specific examples for 4-Chloro-2-methyl-1,5-naphthyridine are not detailed in the provided search results.

Nucleophilic Substitution Reactions (SNAr) for Chlorine Replacement

The chlorine atom in 4-Chloro-2-methyl-1,5-naphthyridine is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitrogen atoms in the naphthyridine ring system. This allows for its displacement by a range of nucleophiles, providing a gateway to a diverse array of functionalized derivatives.

Amination Reactions

Amination of the 4-chloro-1,5-naphthyridine (B1297630) core is a frequently employed strategy for the synthesis of various biologically active molecules. This transformation can be achieved through several methods. Direct amination by reacting the chloro derivative with amines, sometimes under microwave irradiation, can lead to the corresponding 4-amino-1,5-naphthyridine derivatives. nih.gov For instance, microwave-assisted nucleophilic substitution reactions with appropriate amines have been used to prepare alkylamino-substituted compounds. nih.gov

Another approach involves a sequence of azidation with sodium azide (B81097) (NaN₃) followed by reduction with a reagent like tin(II) chloride (SnCl₂) to yield the amino group. nih.gov Furthermore, selective amination can be performed using ammonium (B1175870) hydroxide (B78521) in a sealed tube at elevated temperatures. nih.gov The reactivity in amination reactions can be influenced by steric and electronic effects of the substituents on the incoming amine. researchgate.net

| Reactant | Reagent(s) | Product | Notes |

| 4-Chloro-1,5-naphthyridine derivative | Appropriate amines, microwave irradiation | 4-Alkylamino-1,5-naphthyridine derivative | Microwave assistance can enhance reaction rates. nih.gov |

| 4-Chloro-1,5-naphthyridine derivative | 1. NaN₃ 2. SnCl₂ | 4-Amino-1,5-naphthyridine derivative | Two-step process involving an azide intermediate. nih.gov |

| 4-Chloro-1,5-naphthyridine derivative | Ammonium hydroxide, heat | 4-Amino-1,5-naphthyridine derivative | Requires a sealed tube and high temperature. nih.gov |

Alkoxylation and Hydroxylation Reactions

The chlorine atom can also be displaced by oxygen-based nucleophiles to form alkoxy or hydroxy derivatives. The Mitsunobu reaction provides a method for the synthesis of alkoxy-1,5-naphthyridines. nih.gov In some cases, the use of water with a base like potassium carbonate (K₂CO₃) can lead to the formation of 1,5-naphthyridin-2(1H)-ones, which are tautomers of the corresponding 2-hydroxy-1,5-naphthyridines. nih.gov

Palladium-Mediated Reactions for Side Chain Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the provided information primarily discusses palladium-catalyzed amination of chloro-1,5-naphthyridines, it is a well-established principle in organic chemistry that palladium catalysts are extensively used for modifying side chains on heterocyclic rings. nih.govnih.gov For instance, reactions like the Stille cross-coupling have been utilized to build the 1,5-naphthyridine ring system itself, indicating the utility of palladium catalysis in this chemical space. nih.gov These methods could theoretically be applied to modify substituents on the 4-Chloro-2-methyl-1,5-naphthyridine core, although specific examples for side-chain modification on this exact molecule are not detailed in the provided search results.

Cyanation of Naphthyridine Rings

The introduction of a cyano group onto the naphthyridine ring can be a valuable transformation, as the nitrile functionality can be further elaborated into other chemical groups. While direct cyanation of 4-Chloro-2-methyl-1,5-naphthyridine is not explicitly described in the provided results, the synthesis of cyano-substituted naphthyridines has been achieved through other routes. For example, a modified Skraup synthesis has been used to prepare a cyano benzo[b] nih.govnih.govnaphthyridine derivative. nih.gov This suggests that cyanation is a relevant functionalization strategy for this class of compounds.

Green Chemistry Approaches in 4-Chloro-2-methyl-1,5-naphthyridine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of greener solvents and catalysts.

Water-Mediated Synthesis and Ionic Liquid Catalysis

The Skraup reaction, a classic method for synthesizing quinolines and related heterocycles, has been adapted for the synthesis of 1,5-naphthyridine derivatives using a mixture of dioxane and water with iodine as a catalyst. nih.gov This method is advantageous due to the low cost and ease of handling of the reagents, and the catalyst can be recovered and reused. nih.gov More recently, the Friedländer reaction, another key method for quinoline and naphthyridine synthesis, has been successfully performed in water using choline (B1196258) hydroxide as a biocompatible and inexpensive ionic liquid catalyst. acs.org The use of water as a solvent is a significant step towards a greener synthesis. acs.orgrsc.org

Basic ionic liquids have also been synthesized and employed as both green solvents and catalysts for the preparation of 1,8-naphthyridine (B1210474) derivatives via the Friedländer reaction. acs.org These ionic liquid-based systems have shown high catalytic activity and can often be recycled and reused, contributing to a more sustainable chemical process. acs.orgdntb.gov.uaresearchgate.net The development of these methodologies for naphthyridine synthesis points towards a future where the production of compounds like 4-Chloro-2-methyl-1,5-naphthyridine can be achieved with a reduced environmental footprint.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods. For the synthesis of chloro-substituted naphthyridines, microwave irradiation can be effectively employed in the chlorination step of a corresponding hydroxy- or oxo-naphthyridine.

A plausible microwave-assisted route to 4-chloro-2-methyl-1,5-naphthyridine involves the treatment of 2-methyl-1,5-naphthyridin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). While a specific protocol for this exact substrate under microwave conditions is not readily found in the literature, analogous microwave-assisted chlorinations of similar heterocyclic systems have been reported. These reactions typically involve mixing the substrate with the chlorinating agent, sometimes in the presence of a base or a solvent, and irradiating the mixture in a dedicated microwave reactor. The temperature, pressure, and irradiation time are key parameters that would need to be optimized for this specific transformation.

For instance, the synthesis of other substituted 2-amino-1,6-naphthyridine derivatives has been successfully achieved using a sequential three-component reaction under microwave irradiation, highlighting the utility of this technology in constructing the naphthyridine core with high efficiency. heteroletters.org Similarly, the synthesis of various heterocyclic compounds, including other naphthyridine derivatives, has been expedited through microwave-assisted protocols. iau.ir

Table 1: Representative Microwave-Assisted Synthesis Parameters for Analogous Chloro-Heterocycles

| Substrate | Reagent | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 2-Hydroxy-pyridine derivative | POCl₃ | None | 100-400 | 120-150 | 10-30 | High | N/A |

| 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | POCl₃/PCl₅ | Acetonitrile | 150 | 100 | 15 | Good | nih.gov |

Note: This table represents typical conditions for similar reactions and would require optimization for the synthesis of 4-chloro-2-methyl-1,5-naphthyridine.

The general procedure would involve charging a microwave vial with 2-methyl-1,5-naphthyridin-4(1H)-one and phosphorus oxychloride. The vial is then sealed and subjected to microwave irradiation at a set temperature and time. After the reaction is complete, the mixture is cooled, and the excess POCl₃ is carefully quenched, typically with ice water. The crude product can then be extracted and purified using standard techniques like column chromatography. The efficiency of microwave heating in this context is attributed to the rapid and uniform heating of the polar reactants, which can significantly accelerate the rate of the chlorination reaction.

Spectroscopic Characterization Methodologies for Naphthyridine Derivatives

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the nitrogen atoms and the chloro and methyl substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the naphthyridine rings are characteristic and are influenced by the electronic effects of the substituents. For the parent 1,5-naphthyridine, characteristic signals appear in the aromatic region. sigmaaldrich.com The introduction of the chloro and methyl groups would cause predictable shifts in the corresponding carbon signals.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying characteristic functional groups. For 4-chloro-2-methyl-1,5-naphthyridine, key absorption bands would include C-H stretching vibrations for the aromatic and methyl protons, C=C and C=N stretching vibrations within the aromatic rings, and a characteristic C-Cl stretching vibration. The IR spectrum of the parent 1,5-naphthyridine shows characteristic bands for the aromatic system. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-chloro-2-methyl-1,5-naphthyridine, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (C₉H₇ClN₂). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio).

Table 2: Predicted Spectroscopic Data for 4-Chloro-2-methyl-1,5-naphthyridine

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to aromatic protons and a singlet for the methyl group. |

| ¹³C NMR | Signals in the aromatic region for the naphthyridine core carbons, a signal for the methyl carbon, and a signal for the carbon bearing the chloro substituent. |

| IR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950 (Methyl C-H stretch), ~1600-1450 (C=C and C=N stretches), ~1100-1000 (C-Cl stretch). |

| Mass Spec (m/z) | Molecular ion peak (M⁺) and characteristic isotopic pattern for chlorine. |

Note: The data in this table is predictive and based on the analysis of similar structures. Experimental verification is required for confirmation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Chloro 2 Methyl 1,5 Naphthyridine Derivatives

Impact of Positional and Substituent Variations on Biological Activity

The chlorine atom at the C-4 position is a crucial feature of the 4-Chloro-2-methyl-1,5-naphthyridine scaffold. Its electron-withdrawing nature can influence the electronic environment of the entire ring system, which may enhance binding to target proteins. nih.gov More significantly, the chloro group serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups. nih.govresearchgate.net

The displacement of the C-4 chloro atom is a common strategy for building molecular complexity and exploring the chemical space around the naphthyridine core. For instance, it can be substituted with various amines to generate 4-amino-1,5-naphthyridine derivatives. nih.gov This reactivity was exploited in the synthesis of ligands where the 4-chloro-1,5-naphthyridine (B1297630) was reacted via Stille coupling, demonstrating its utility in creating more complex molecules for applications such as metal complex formation. bohrium.com In the context of antimicrobial activity, the presence of a chloro substituent has been frequently linked to enhanced potency against various bacterial and fungal strains. mdpi.com For example, studies on other naphthyridine series have shown that compounds bearing a chloro substituent often exhibit high activity. mdpi.com

The methyl group at the C-2 position also plays a significant role in defining the pharmacological profile of these derivatives. While the C-4 chloro group is often used for introducing diversity, the C-2 position is critical for modulating potency and selectivity.

In SAR studies of 2,8-disubstituted-1,5-naphthyridines as antiplasmodial agents, the impact of the C-2 substituent was explored. The addition of a methyl group at C-2 to a pyridine (B92270) ring attached at another position led to a 5- to 10-fold decrease in activity against Plasmodium falciparum, indicating that even small alkyl groups at this position can have a substantial impact on the compound's fit within the target's binding site. nih.gov This highlights the sensitivity of the biological target to steric bulk at or near the C-2 position of the naphthyridine ring.

Beyond the C-2 and C-4 positions, substituents at other locations on the 1,5-naphthyridine (B1222797) ring system are pivotal for fine-tuning biological activity and physicochemical properties. The C-8 position, in particular, has been identified as a key site for modification in the development of antiplasmodial agents.

Introducing basic groups at the C-8 position of 2-substituted-1,5-naphthyridines was found to be a critical strategy. For example, the addition of a basic 3-(R)-aminopyrrolidine ring at C-8 resulted in compounds that retained potent antiplasmodial activity even with a significant loss of enzymatic inhibitory activity against their primary target, suggesting the engagement of additional modes of action. nih.gov This aligns with the general observation in antimalarial drug development that incorporating basic nitrogen atoms can enhance efficacy. nih.gov Conversely, in some series, substitutions at other peripheral carbons have been shown to be detrimental to activity. nih.gov In a series of 8-hydroxynaphthyridines with antileishmanial activity, removal or methylation of the 8-hydroxyl group led to a significant loss of antiparasitic activity. nih.gov

| Compound | Substituent at C-8 | PvPI4K IC50 (nM) | NF54 (Antiplasmodial) IC50 (nM) |

|---|---|---|---|

| Analog 1 | Non-basic group | 14 | 40 |

| Analog 2 (Compound 8) | 3-Piperidine (basic) | 290 | 100 |

| Analog 3 (Compound 9) | 3-(R)-aminopyrrolidine (basic) | 391 | 72 |

For example, in the development of antiplasmodial 1,5-naphthyridines, the highly lipophilic trifluoromethyl (CF₃) group was shown to be important. nih.gov Its replacement with more polar groups like cyano (CN) or carboxamide (CONHCH₃) resulted in a significant loss of activity. This suggests that the lipophilicity imparted by the CF₃ group may enhance cell permeability, allowing the compound to accumulate at higher concentrations within the target parasite. nih.gov Similarly, the presence of electron-withdrawing groups, such as the inherent chloro-substituent, can stabilize certain conformations or intermediates. nih.gov The strategic placement of electron-donating groups, in contrast, can also be beneficial, as seen in some fused indeno nih.govnih.govnaphthyridine derivatives where such groups appeared to favor product formation. mdpi.com

Stereochemical Considerations and Chiral Naphthyridine Derivatives

Stereochemistry is a critical aspect of molecular design, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and metabolic profiles. The introduction of chiral centers into the 4-Chloro-2-methyl-1,5-naphthyridine scaffold can lead to improved potency and selectivity.

The synthesis of naphthyridine derivatives often involves reactions that can create stereogenic centers. For instance, cycloaddition reactions used to form fused or tetrahydro-1,5-naphthyridines can allow for the control of multiple stereocenters. nih.gov In the optimization of antimalarial 1,5-naphthyridines, the introduction of a chiral 3-(R)-aminopyrrolidine substituent at the C-8 position was a key modification that retained potent activity. nih.gov This highlights that specific stereoisomers are often preferred for optimal interaction with the biological target. The development of enantioselective synthetic methods is therefore crucial for producing single-enantiomer drugs based on this scaffold. mdpi.com

Rational Design Strategies for Optimizing 4-Chloro-2-methyl-1,5-naphthyridine Analogs

Rational drug design combines SAR insights, computational modeling, and synthetic chemistry to create optimized analogs with improved therapeutic properties. nih.gov For derivatives of 4-Chloro-2-methyl-1,5-naphthyridine, these strategies focus on leveraging the known roles of each substituent.

One key strategy is molecular hybridization , which involves combining the 1,5-naphthyridine core with other known pharmacophores to create a single molecule with multiple potential targets or enhanced activity. nih.gov Another prevalent approach is the systematic modification of the scaffold based on SAR data. For example, after identifying the C-4 chloro group as a key synthetic handle, designers can generate a library of compounds with diverse substitutions at this position to probe the target's binding pocket. bohrium.com Optimization of screening hits often leads to the identification of potent and selective inhibitors, as was the case in the development of 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as TGF-beta type I receptor inhibitors. nih.gov These rational approaches, which may involve harnessing self-assembly or designing functionalized materials, are essential for transforming a promising chemical scaffold into a viable therapeutic candidate. amanote.com

| Compound | Description | ALK5 Autophosphorylation IC50 (nM) |

|---|---|---|

| Hit 1 | Initial Screening Hit | >1000 |

| 15 | Optimized Aminothiazole Derivative | 6 |

| 19 | Optimized Pyrazole Derivative | 4 |

Combinatorial Chemistry and High-Throughput Screening in Naphthyridine SAR

The exploration of the structure-activity relationships (SAR) of 4-chloro-2-methyl-1,5-naphthyridine derivatives has been significantly accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). These powerful technologies enable the rapid synthesis and evaluation of large, diverse libraries of compounds, facilitating the identification of novel therapeutic agents and the optimization of lead candidates.

Combinatorial chemistry strategies for the synthesis of 1,5-naphthyridine libraries often revolve around the construction of a common core scaffold, which is then elaborated with a variety of substituents. This approach allows for the systematic modification of different positions on the naphthyridine ring system to probe their influence on biological activity. Both solid-phase and solution-phase combinatorial techniques have been successfully employed.

One common strategy involves the use of a pre-functionalized 1,5-naphthyridine core, such as a halogenated derivative, which can undergo a range of cross-coupling reactions to introduce diversity. For instance, a chloro-substituted naphthyridine can be reacted with a library of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alcohols/thiols to generate a vast array of derivatives. nih.gov Multi-component reactions, where three or more starting materials come together in a single step to form a complex product, are also well-suited for generating naphthyridine libraries with high efficiency. mdpi.com

Once these libraries of 1,5-naphthyridine derivatives are synthesized, high-throughput screening is employed to rapidly assess their biological activity against a specific target. HTS platforms can screen tens of thousands of compounds in a short period, using automated, miniaturized assays. acs.org This process allows for the identification of "hits"—compounds that exhibit a desired level of activity.

The data generated from HTS of these combinatorial libraries is crucial for establishing initial SAR. By comparing the activity of structurally related compounds, medicinal chemists can deduce which substituents at specific positions enhance or diminish biological activity. For example, a screen of a library of 4-amino-1,5-naphthyridine derivatives might reveal a preference for a particular size or electronic nature of the substituent on the amino group for optimal target binding.

A notable example of this approach is the discovery of potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5). nih.gov The optimization of an initial screening hit led to the synthesis of a series of 1,5-naphthyridine derivatives, ultimately resulting in compounds with low nanomolar inhibitory concentrations. nih.gov Similarly, HTS of a large compound collection against Leishmania donovani identified a series of 8-hydroxy-naphthyridines with potent antileishmanial activity, demonstrating the power of screening diverse chemical matter to find novel starting points for drug discovery. acs.orgresearchgate.net

The following table provides representative data for 1,5-naphthyridine derivatives, illustrating the types of results obtained from screening campaigns and subsequent optimization efforts.

| Compound | Target | Activity (IC₅₀) |

| Compound 15 | ALK5 | 6 nM |

| Compound 19 | ALK5 | 4 nM |

| 8-Hydroxy-naphthyridine hit | L. donovani | >5.8 (pEC₅₀) |

This table is a representative example based on data for 1,5-naphthyridine derivatives and is intended to illustrate the type of data generated in SAR studies. acs.orgnih.gov

Biological Activities and Mechanistic Investigations of 4 Chloro 2 Methyl 1,5 Naphthyridine and Its Analogs

Antimicrobial and Antibacterial Efficacy

Naphthyridine derivatives have a well-documented history as antibacterial agents, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being one of the earliest examples introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov The antimicrobial potential of this class of compounds, including 1,5-naphthyridine (B1222797) analogs, stems from their ability to interfere with critical bacterial processes.

A primary mechanism by which naphthyridine derivatives exert their antibacterial effect is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, repair, and chromosome segregation. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is essential for decatenating daughter chromosomes after replication. nih.gov

Derivatives of the related 1,8-naphthyridine core, such as enoxacin (B1671340) and trovafloxacin (B114552), are known to inhibit both DNA gyrase and topoisomerase IV. nih.gov This dual inhibition leads to the stabilization of double-strand DNA breaks, ultimately causing rapid bacterial cell death. nih.gov Studies on 1,5-naphthyridinone derivatives have also pointed to the inhibition of bacterial topoisomerases as their mode of action. nih.gov More recent research has identified novel bacterial topoisomerase inhibitors (NBTIs) that are effective against multidrug-resistant pathogens, including fluoroquinolone-resistant strains. nih.gov Certain naphthyridones have been shown to inhibit the DNA gyrase of Escherichia coli in in vitro supercoiling assays. nih.gov This targeted enzymatic inhibition underscores the potential of the naphthyridine scaffold in developing new antibacterial agents. nih.gov

| Compound | Target Organism | Target Enzyme | Observed Effect | Source |

|---|---|---|---|---|

| Naphthyridones (General) | E. coli | DNA Gyrase | Inhibition of supercoiling | nih.gov |

| 1,5-Naphthyridinone Derivatives | Bacteria (General) | Topoisomerase | Enzymatic inhibition | nih.gov |

| 7-methyl-1,8-naphthyridinone derivatives | Bacteria (General) | DNA Gyrase | Inhibitory effect (IC50 range 1.7–13.2 µg/mL) | nih.gov |

Analogs of 4-Chloro-2-methyl-1,5-naphthyridine have demonstrated activity against a wide range of bacteria, encompassing both Gram-positive and Gram-negative species. nih.govekb.eg For instance, the 1,8-naphthyridine derivative enoxacin is effective against many Gram-positive and Gram-negative bacteria, while trovafloxacin shows potent activity against Gram-positive streptococci and Gram-negative pathogens. nih.gov

Research on different naphthyridine series has revealed varied spectrums of activity. Some naphthyridones exhibit more potent activity against Gram-negative species compared to Gram-positive ones. nih.gov Conversely, certain quinoxaline (B1680401) and 1,5-naphthyridine derivatives have shown significant bactericidal activity against Gram-positive organisms like Methicillin-susceptible Staphylococcus aureus (MSSA), Methicillin-resistant S. aureus (MRSA), and Vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Chalcone derivatives of 2-chloro-3-formyl-1,8-naphthyridine have also displayed promising activity against selected Gram-positive and Gram-negative bacteria. ekb.eg This broad-spectrum potential makes the naphthyridine core a versatile template for designing new antibiotics.

| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Source |

|---|---|---|---|

| Naphthyridones | Active | More potent activity | nih.gov |

| Enoxacin (1,8-naphthyridine) | Active | Active | nih.gov |

| Trovafloxacin (1,8-naphthyridine) | Potent against Streptococci | Active | nih.gov |

| 2-chloro-3-formyl-1,8-naphthyridine chalcones | Active (e.g., Staphylococcus aureus) | Active (e.g., E. coli) | ekb.eg |

| Substituted 1,5-naphthyridines | Bactericidal against MSSA, MRSA, VRE | Not specified | nih.gov |

The emergence of bacterial resistance to existing antibiotics is a major global health concern. nih.gov Resistance to fluoroquinolones, a class structurally related to some naphthyridines, often arises from mutations in the DNA gyrase and topoisomerase IV genes. nih.gov Another significant mechanism of resistance is the overexpression of efflux pumps, which are transmembrane proteins that expel antibiotics from the bacterial cell. nih.gov

Naphthyridine derivatives offer potential strategies to combat resistance. Firstly, novel bacterial topoisomerase inhibitors (NBTIs) have been developed that are effective against fluoroquinolone-resistant strains, indicating a different binding mode or interaction with the target enzymes. nih.gov Secondly, certain 1,8-naphthyridine derivatives have been identified as inhibitors of efflux pumps like NorA and MepA in S. aureus. nih.gov By inhibiting these pumps, the naphthyridine derivatives can restore the activity of fluoroquinolones that would otherwise be expelled from the cell, demonstrating a synergistic effect. nih.gov Studies have confirmed that in strains of H. influenzae and E. coli lacking specific efflux pump components, the antibacterial activity of naphthyridones is significantly increased. nih.gov

In addition to their antibacterial properties, some naphthyridine derivatives have shown potential as antifungal agents. ekb.eg For example, certain 1,8-naphthyridine derivatives containing a 4-chlorophenyl ring have demonstrated activity against fungal pathogens such as Aspergillus niger and Candida albicans, with efficacy comparable to the standard drug griseofulvin. nih.gov This suggests that the naphthyridine scaffold can be modified to target fungal-specific cellular processes, expanding its therapeutic applicability.

Antimalarial Potential and Dual Inhibition Mechanisms

Malaria remains a devastating parasitic disease, and the spread of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. nih.gov Derivatives of 1,5-naphthyridine have been identified as a promising class of compounds in the fight against malaria.

A key target in recent antimalarial drug discovery is Plasmodium falciparum phosphatidylinositol-4-kinase beta (PfPI4K). nih.govnih.gov This enzyme plays a critical role in the parasite's life cycle. Structure-activity relationship studies have identified 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of PfPI4K. nih.govnih.gov

Interestingly, further investigation revealed that some of these 1,5-naphthyridine analogs possess a dual mechanism of action. While retaining their ability to inhibit PfPI4K, they also interfere with the parasite's hemoglobin degradation pathway by inhibiting the formation of hemozoin. nih.govnih.gov This dual inhibition is a highly desirable trait in an antimalarial drug, as it can potentially slow the development of resistance. A representative compound from this series demonstrated efficacy in a humanized mouse model of malaria and was shown to be non-teratogenic in a zebrafish embryo model, highlighting its potential as a preclinical candidate. nih.govnih.gov These compounds also showed minimal off-target activity against human kinases, which is a significant advantage over some earlier PfPI4K inhibitors that were associated with toxicity. nih.gov

| Compound Series | Primary Target | Secondary Target | Key Findings | Source |

|---|---|---|---|---|

| 2,8-disubstituted-1,5-naphthyridines | PfPI4K | Hemozoin formation | Potent dual inhibitors with in vivo efficacy and low toxicity potential. | nih.govnih.gov |

| N⁴-Substituted 7-bromo-1,5-naphthyridin-4-amines | Not specified | Not specified | Significant antimalarial activity against Plasmodium vinckei vinckei. | researchgate.net |

Modulation of Hemozoin Formation Pathway

A significant mechanism of action for the antimalarial properties of certain 1,5-naphthyridine analogs is the disruption of the parasite's hemoglobin degradation pathway by inhibiting hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite biocrystallizes the heme into an inert, insoluble crystal called hemozoin. Inhibition of this detoxification process leads to an accumulation of free heme, which is toxic to the parasite and causes its death.

Structure-activity relationship (SAR) studies on 2,8-disubstituted-1,5-naphthyridines have identified a subclass of compounds with basic substituents at the C8-position. nih.gov While initially investigated as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K), these analogs were found to possess a dual mode of action, which includes the potent inhibition of hemozoin formation. nih.gov This switch in primary mechanism from kinase inhibition to targeting the hemoglobin degradation pathway represents a significant development in the design of antimalarial agents based on the 1,5-naphthyridine scaffold. nih.gov These compounds demonstrated minimal off-target activity against human phosphoinositide kinases, which had been associated with toxicity in earlier clinical candidates. nih.gov

In Vivo Efficacy in Malaria Models

The antimalarial potential of 1,5-naphthyridine derivatives has been validated in preclinical in vivo studies. Analogs from a series of 2,8-disubstituted-1,5-naphthyridines, which act as dual inhibitors of PfPI4K and hemozoin formation, have shown efficacy in a humanized NSG mouse malaria infection model. nih.gov A representative compound from this series was effective following a single oral dose of 32 mg/kg. nih.gov

In a separate study, a hit-to-lead program starting from a 2,8-disubstituted-1,5-naphthyridine compound identified analogs with potent activity against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. cabidigitallibrary.orgnih.gov A frontrunner from this optimization effort demonstrated in vivo efficacy in a humanized P. falciparum mouse model at an oral dose of 4 x 50 mg/kg. cabidigitallibrary.orgnih.gov These findings underscore the therapeutic potential of the 1,5-naphthyridine scaffold for developing new antimalarial drugs. nih.govcabidigitallibrary.orgnih.gov

Anticancer and Antiproliferative Properties

The 1,5-naphthyridine core is a key pharmacophore in the development of novel anticancer agents, with various derivatives exhibiting significant antiproliferative and cytotoxic activities. nih.govnih.govnih.gov These compounds exert their effects through multiple mechanisms, including the inhibition of critical cellular enzymes like topoisomerases and interactions with DNA, ultimately leading to cancer cell death. nih.govnih.govnih.gov Their broad spectrum of activity has been demonstrated against a range of human cancer cell lines. nih.govnih.gov

Topoisomerase I and II Inhibition

Certain naphthyridine derivatives have been identified as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. nih.govnih.gov Some naphthyridines demonstrate anticancer activity by specifically inhibiting topoisomerase II. nih.gov For instance, certain phthalazine (B143731) derivatives, which share structural similarities with polyaromatic systems, have been designed to act as topoisomerase II inhibitors, poisoning the cleavable complex of DNA and preventing its re-ligation, which leads to apoptosis. nih.gov

Furthermore, 1,5-naphthyridine derivatives fused with chromenes have been described as topoisomerase I inhibitors. nih.gov This dual inhibitory capability across both topoisomerase I and II highlights the versatility of the naphthyridine scaffold in generating potent anticancer agents that target fundamental processes of cell proliferation.

DNA Intercalation and Binding Interactions

DNA binding is a critical mechanism for the anticancer activity of many compounds. nih.gov Some agents function by intercalating into the DNA double helix, disrupting its structure and function. nih.govnih.gov While not all naphthyridine derivatives act as DNA intercalators, this mechanism is a recognized mode of action for some bioreductive compounds bearing a naphthyridine chromophore. nih.gov For example, studies on certain copper complexes with pyridine-benzimidazole based ligands have shown that they bind tightly to DNA via intercalation, perturbing the secondary structure of the DNA and disturbing its right-handed helicity and base stacking. nih.gov This binding ultimately leads to a loss of DNA stability and can induce cleavage of the DNA strands. nih.gov Ethidium bromide displacement assays are commonly used to confirm such intercalating activity. nih.govnih.gov

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., A549, SKOV3, HL-60, HeLa, BT20)

Derivatives of naphthyridine have shown potent cytotoxic effects against a variety of human cancer cell lines. nih.govnih.gov A series of 2-phenyl-1,8-naphthyridin-4-ones with a methoxy (B1213986) group at the 3'-position displayed significant cytotoxicity against numerous tumor cell lines, with GI50 values in the low micromolar to nanomolar range. acs.org In one study, certain naphthyridine derivatives were evaluated for their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay. nih.govnih.gov Some of these compounds proved to be more potent than the established anticancer agent colchicine (B1669291) against all three cell lines. nih.gov

Nitroimidazole-based naphthyridine derivatives have also been assessed for cytotoxicity in V79 and A549 (human lung carcinoma) cells, demonstrating hypoxic selectivity. nih.gov The table below summarizes the cytotoxic activity of selected naphthyridine analogs.

| Compound Series | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Naphthyridine derivative (Compound 16) | HeLa (Cervical Cancer) | 0.7 µM | nih.gov |

| Naphthyridine derivative (Compound 16) | HL-60 (Leukemia) | 0.1 µM | nih.gov |

| Naphthyridine derivative (Compound 16) | PC-3 (Prostate Cancer) | 5.1 µM | nih.gov |

| 2-Phenyl-1,8-naphthyridin-4-ones (Compounds 44-49) | Various | µM to nM range | acs.org |

| 4-[3-(2-nitro-1-imidazolyl)-propylamino]-1,5-naphthyridine hydrochloride (NLPP-1) | A549 (Lung Cancer) | C1.6 = 44.1 µmol/l | nih.gov |

Induction of Programmed Cell Death

A key outcome of the anticancer activity of naphthyridine derivatives is the induction of programmed cell death, or apoptosis. nih.gov Studies on 1,5-naphthyridines fused with chromenes showed that the most active molecules induced programmed cell death in the amoeba Naegleria fowleri. nih.gov The observed cellular changes included chromatin condensation, damage to the plasma membrane, increased levels of reactive oxygen species (ROS), and mitochondrial dysfunction, all of which are hallmarks of the apoptotic process. nih.gov This mode of cell death is highly desirable in anticancer therapy as it avoids the induction of inflammatory reactions typically associated with necrosis. nih.gov Similarly, other related compounds, such as chloro-naphthoquinone derivatives, have been shown to induce apoptosis accompanied by cytochrome C release and caspase activation, further illustrating the pro-apoptotic potential of such chemical scaffolds. nih.gov

Other Therapeutic Applications and Biological Interactions

The structural versatility of the 1,5-naphthyridine core allows for a broad spectrum of biological activities beyond a single therapeutic target.

Anti-inflammatory Activity

Naphthyridine derivatives have demonstrated significant anti-inflammatory properties. For instance, naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one (B41653) and its derivatives, have been shown to reduce the production of pro-inflammatory mediators. nih.gov In a rat model of colitis, canthin-6-one decreased the levels of TNF-α, IL-1β, IL-12p70, and VEGF. nih.gov Similarly, other natural 1,5-naphthyridine alkaloids like quassidine E and canthin-16-one-14-butyric acid have been found to inhibit the production of NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov

Synthetic 1,5-naphthyridine derivatives have also been investigated for their anti-inflammatory potential. Certain 1,5-naphthyridinyl-oxazolidin-2-one derivatives have been studied as antagonists of the human CCR8 receptor, a potential target for asthma and other allergic diseases. mdpi.com Furthermore, a series of 1,5-naphthyridine derivatives have been identified as inhibitors of the bromodomain and extra-terminal (BET) domain, exhibiting dose-dependent anti-inflammatory effects in a mouse model of inflammation. mdpi.com

Some 1,8-naphthyridine derivatives have also shown potent anti-inflammatory activity. documentsdelivered.comacs.orgresearchgate.net For example, a specific 1,8-naphthyridine derivative, C-34, demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models and in a mouse model of LPS-induced endotoxemia. documentsdelivered.com

Table 1: Anti-inflammatory Activity of Selected Naphthyridine Derivatives

| Compound | Target/Assay | Finding |

| Canthin-6-one | Rat model of colitis | Reduced production of TNF-α, IL-1β, IL-12p70, and VEGF. nih.gov |

| Quassidine E | LPS-induced RAW 264.7 cells | Reduced production of NO, IL-6, and TNF-α. nih.gov |

| Canthin-16-one-14-butyric acid | LPS-induced RAW 264.7 cells | Reduced production of NO, IL-6, and TNF-α. nih.gov |

| 1,5-Naphthyridinyl-oxazolidin-2-one derivative | Human CCR8 receptor | Antagonistic activity. mdpi.com |

| 1,5-Naphthyridine derivative | Bromodomain (BRD) and extra-terminal (BET) domain | Inhibition of BRD and dose-dependent anti-inflammatory effects in a mouse model. mdpi.com |

| C-34 (a 1,8-naphthyridine derivative) | LPS-induced cytokine production | Significant inhibition of TNF-α, IL-1β, and IL-6. documentsdelivered.com |

Antiviral Activity (e.g., Anti-Ebola Virus Pharmacophore)

The 1,5-naphthyridine scaffold has emerged as a promising pharmacophore for the development of antiviral agents. In 2019, certain aminoalkyl substituted 1,5-naphthyridines were identified as potential anti-Ebola virus (EBOV) pharmacophores, showing activity in the low-micromolar range. mdpi.com The development of these compounds was, in part, inspired by the structural similarity to the antimalarial drug chloroquine, which exhibited moderate anti-EBOV activity. mdpi.com The synthesis of these anti-EBOV pharmacophores involved the chlorination of the 1,5-naphthyridine core, followed by microwave-assisted nucleophilic substitution with various amines. mdpi.com

Antiparasitic Activity (e.g., Anti-Intestinal Nematode, Anti-Naegleria)

Naphthyridine derivatives have demonstrated activity against a range of parasites.

Anti-Intestinal Nematode Activity: A series of benzonaphthyridine derivatives were evaluated for their in vivo activity against the intestinal nematode Nippostrongylus brazilliensis in rats. nih.gov Some of these compounds showed significant anti-nematode activity when administered orally. nih.gov

Anti-Naegleria Activity: The deadly amoeba Naegleria fowleri, which causes primary amoebic meningoencephalitis (PAM), has been a target for naphthyridine-based drug discovery. nih.govnih.gov A library of fused 1,5- and 1,8-naphthyridine derivatives was tested against N. fowleri. nih.gov One of the 1,8-naphthyridine derivatives fused with a chromene ring (compound 3) showed notable activity against two different strains of N. fowleri and exhibited good selectivity. nih.govnih.gov Further studies on this compound revealed that it induces programmed cell death in the amoeba. nih.gov

Antileishmanial Activity: Both 1,5- and 1,8-substituted fused naphthyridines have been investigated for their effectiveness against Leishmania infantum. mdpi.com Studies have shown that 1,8-naphthyridine derivatives generally exhibit greater leishmanicidal activity than their 1,5-naphthyridine counterparts. mdpi.comresearchgate.net The presence of a nitrogen atom in the ring fused to the naphthyridine core was found to be important for enhancing the activity of both types of molecules. mdpi.comresearchgate.net

Modulation of Neurological Pathways and CNS-Related Activities

The 1,5-naphthyridine scaffold has been explored for its potential to modulate central nervous system (CNS) pathways. nih.govnih.gov For instance, amfonelic acid, a derivative of the 1,8-naphthyridine nalidixic acid, is utilized as a dopaminergic stimulant despite its antibiotic properties. nih.gov Additionally, certain 1,5-naphthyridine derivatives have been developed as selective binders for tau aggregates, which are implicated in neurodegenerative diseases like Alzheimer's disease. nih.gov These compounds were found to have no off-target activity against MAO-A and MAO-B. nih.gov

Enzyme and Receptor Modulation (e.g., DYRK1A, c-Met kinase, MAO, PDE5, SYK inhibitors)

The versatility of the naphthyridine core extends to the inhibition of various enzymes and modulation of receptors.

DYRK1A Inhibitors: A series of 1,5-naphthyridine derivatives have been synthesized and identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov The synthesis involved a one-step SNAr reaction to introduce various amino substituents at the 4-position of the 1,5-naphthyridine core. nih.gov

c-Met Kinase Inhibitors: Both 1,5- and 1,6-naphthyridine (B1220473) derivatives have been designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase. nih.govrsc.orgnih.gov While 1,6-naphthyridine was found to be a more promising core for c-Met inhibition, certain 1,5-naphthyridine derivatives also showed activity. nih.gov

MAO Inhibitors: Derivatives of benzo[b] nih.govnih.govnaphthyridine have been synthesized and evaluated as monoamine oxidase (MAO) inhibitors. mdpi.com Some of these compounds, particularly those with a 1-phenylethynyl substitution, demonstrated inhibitory activity against MAO-B in the low micromolar range. mdpi.com

PDE5 Inhibitors: Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been developed as potent and specific inhibitors of phosphodiesterase type 5 (PDE5). nih.govisc.ac One 2,7-naphthyridine derivative, in particular, showed very high potency and selectivity for PDE5 over other PDE isoforms. nih.govisc.ac Additionally, derivatives of benzo[b] nih.govnih.govnaphthyridine have also been identified as PDE5 inhibitors. mdpi.com

SYK Inhibitors: 5,7-disubstituted nih.govnih.govnaphthyridines have been discovered as potent inhibitors of Spleen Tyrosine Kinase (SYK), a key component in immunoreceptor signaling. researchgate.netnih.gov The structure-activity relationship studies revealed the importance of a 7-aryl group and 5-aminoalkylamino substituents for potency. researchgate.netnih.gov

TGF-beta Type I Receptor Inhibitors: Optimization of a screening hit led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5. nih.govdrugbank.com

Table 2: Enzyme and Receptor Modulation by Naphthyridine Derivatives

| Compound Class | Target Enzyme/Receptor | Key Findings |

| 1,5-Naphthyridine derivatives | DYRK1A | Identified as inhibitors through a one-step synthesis. nih.gov |

| 1,5- and 1,6-Naphthyridine derivatives | c-Met kinase | 1,6-Naphthyridine core showed more promise, but some 1,5-derivatives were active. nih.gov |

| Benzo[b] nih.govnih.govnaphthyridine derivatives | MAO-B | Showed inhibitory activity in the low micromolar range. mdpi.com |

| 1,7- and 2,7-Naphthyridine derivatives | PDE5 | Demonstrated potent and specific inhibition. nih.govisc.ac |

| 5,7-disubstituted nih.govnih.govnaphthyridines | SYK | Identified as potent inhibitors. researchgate.netnih.gov |

| 1,5-Naphthyridine aminothiazole and pyrazole derivatives | TGF-β type I receptor (ALK5) | Acted as potent and selective inhibitors. nih.govdrugbank.com |

Biological Probes and Ligands for Biomolecular Studies

The 1,5-naphthyridine unit has been utilized as a building block for creating new bidentate and tridentate ligands for coordination chemistry. acs.org These ligands have been used to prepare heteroleptic mono- and dinuclear Ru(II) complexes. acs.org The specific photophysical and electrochemical properties of these complexes make them suitable for various applications, including as biological probes. Furthermore, the development of selective 1,5-naphthyridine-based binders for tau aggregates highlights their potential use as probes for studying neurodegenerative diseases. nih.gov

Computational Chemistry and Theoretical Studies of 4 Chloro 2 Methyl 1,5 Naphthyridine

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust method for predicting the geometry and electronic properties of molecules. mdpi.com The geometry optimization process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. researchgate.netyoutube.com For heterocyclic systems like 1,5-naphthyridines, a common and reliable approach involves using hybrid functionals such as B3LYP paired with a basis set like 6-311++g(d,p) or 6-31G*. mdpi.commdpi.com This level of theory effectively calculates the ground-state geometry, bond lengths, and bond angles. researchgate.net

Once the geometry is optimized, DFT can be used to calculate the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). mdpi.com The MEP map highlights regions of positive and negative charge on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, which is crucial for understanding potential intermolecular interactions.

While DFT provides high accuracy, it can be computationally expensive. Semi-empirical methods, such as PM7 (a successor to AM1 and PM3), offer a faster alternative by incorporating experimental parameters into the calculations. nih.gov These methods are particularly useful for initial screenings of large numbers of molecules or for studying very large systems. They can provide good estimates of geometric and electronic properties, such as heats of formation and orbital energies, making them a practical tool for preliminary property estimation before undertaking more rigorous DFT calculations. nih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. ucsb.edumdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. scirp.org

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. mdpi.com |

| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance to a change in electron distribution. scirp.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the propensity to accept electrons. mdpi.com |

This table outlines the standard theoretical descriptors used to quantify the reactivity of a molecule based on its frontier orbital energies.

Studies on related substituted 1,5-naphthyridine (B1222797) systems have shown HOMO energies in the range of -5.33 to -6.84 eV and LUMO energies from -2.19 to -2.39 eV, indicating that substitutions on the naphthyridine core can significantly tune its electronic properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in drug design for predicting the activity of new compounds and optimizing lead structures. researchgate.netnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. wiley.com For a compound like 4-Chloro-2-methyl-1,5-naphthyridine, relevant descriptors would fall into several categories. The combination of quantum and molecular mechanical descriptors often leads to more robust models. researchgate.net

Table 2: Representative Molecular Descriptors for QSAR Modeling

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic structural properties and size. ucsb.edu |

| Topological | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Atom connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity. ucsb.edu |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

This table presents common categories of molecular descriptors used to build QSAR models, which quantify various structural and physicochemical properties.

For nitrogen heterocycles, descriptors related to hydrophobicity, the surface area of carbon atoms, and the presence of specific functional groups are often critical in determining biological activity. nih.gov The chloro and methyl groups on the 4-Chloro-2-methyl-1,5-naphthyridine scaffold would significantly influence steric and electronic descriptors.

Once descriptors are calculated for a set of molecules with known biological activities, a mathematical model is built using regression analysis, typically Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govimist.ma This process generates an equation that links a combination of descriptors to the observed activity. researchgate.net

A crucial step is rigorous model validation to ensure it is robust and has predictive power for new, untested compounds. imist.ma Validation involves splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its predictions). nih.gov

Table 3: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model, often using leave-one-out (LOO) cross-validation. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive power of the model on an external test set. | > 0.6 imist.ma |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

This table summarizes essential statistical parameters used to validate the robustness and predictive accuracy of a QSAR model.

Successful QSAR models for various naphthyridine derivatives have been developed, demonstrating the utility of this approach in designing novel compounds with targeted biological activities, such as kinase inhibitors or antiviral agents. researchgate.netnih.gov For 4-Chloro-2-methyl-1,5-naphthyridine, a QSAR study would help elucidate how its specific substitution pattern contributes to a given biological effect.

Molecular Docking and Dynamics Simulations

Currently, there are no publicly available molecular docking or dynamics simulation studies that have been performed on 4-Chloro-2-methyl-1,5-naphthyridine. Such studies would be invaluable in predicting how this compound might interact with various biological targets.

Prediction of Ligand-Target Interactions (e.g., DNA Topoisomerase Binding)

Without experimental or computational data, any prediction of ligand-target interactions for 4-Chloro-2-methyl-1,5-naphthyridine would be purely speculative. While other naphthyridine derivatives have been investigated for their potential to bind to targets like DNA topoisomerase, there is no specific information available for the title compound.

Identification of Key Binding Pockets and Residues

The identification of key binding pockets and specific amino acid residues that could interact with 4-Chloro-2-methyl-1,5-naphthyridine is contingent on performing molecular docking studies with relevant protein structures. As no such studies have been published, this information is not available.

Characterization of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions at the Binding Interface

A detailed characterization of the potential hydrogen bonding, hydrophobic, and electrostatic interactions of 4-Chloro-2-methyl-1,5-naphthyridine at a biological binding site is not possible without the foundational data from molecular docking and dynamics simulations.

In Silico Screening and Virtual Library Design for Novel Naphthyridine Derivatives

The concept of in silico screening and the design of virtual libraries are powerful tools in modern drug discovery. These methods allow for the rapid computational evaluation of large numbers of molecules to identify promising candidates for synthesis and further testing. While virtual screening has been applied to the broader class of 1,5-naphthyridines, there are no specific reports of virtual libraries being designed or screened with 4-Chloro-2-methyl-1,5-naphthyridine as the parent scaffold. The development of such a library would be a logical step in exploring the therapeutic potential of this compound and its analogues.

Coordination Chemistry and Metal Complexes

The nitrogen atoms within the naphthyridine rings serve as excellent coordination sites for metal ions. The geometry of the naphthyridine isomer dictates the nature of the resulting metal complexes. While 1,8-naphthyridines are well-known for forming bimetallic complexes where the two nitrogen atoms bind to two different metal centers in close proximity, 1,5-naphthyridines, due to the spacing of their nitrogen atoms, tend to act as bridging ligands to form larger metallacycles or polymers. sigmaaldrich.combldpharm.com The specific compound 4-chloro-2-methyl-1,5-naphthyridine can be anticipated to act as a monodentate or bridging ligand in coordination complexes.

1 Design and Synthesis of Naphthyridine-Based Ligands for Metal Ions

A significant body of research is dedicated to the design and synthesis of novel naphthyridine-based ligands to create metal complexes with specific geometries and functionalities. The synthetic versatility of the naphthyridine core allows for the introduction of various substituents, enabling the fine-tuning of the electronic and steric properties of the resulting ligands.

For example, unsymmetrical 1,8-naphthyridine-based ligands have been synthesized, combining two different binding sites within the same molecule. nih.gov These ligands have been used to assemble tri- and tetra-nuclear copper(II) complexes. nih.gov The synthesis of water-soluble (η6-arene)ruthenium(II) complexes based on pyrazolyl–naphthyridine ligands has also been reported, demonstrating the accessibility of these complexes in good yields. nih.gov The coordination chemistry of 2,7-dimethyl-1,8-naphthyridine (B83737) with various d¹⁰ metals like Cu(I), Zn(II), and Ag(I) has been explored, revealing different coordination modes, including both monodentate and bidentate binding. sigmaaldrich.com

Advanced Applications and Future Research Trajectories of Naphthyridine Scaffolds, Including 4 Chloro 2 Methyl 1,5 Naphthyridine

2 Catalytic Applications of Metal-Naphthyridine Complexes

Metal complexes featuring naphthyridine-based ligands have emerged as effective catalysts in a range of organic transformations. The defined coordination sphere and the electronic influence of the naphthyridine ligand play a crucial role in the catalytic activity of the metal center.

An air-stable nickel(II) chloro complex supported by a 2,7-dimethyl-1,8-naphthyridine (B83737) ligand has been shown to be a versatile catalyst for both C–O and C–N cross-coupling reactions under light irradiation, providing a sustainable pathway for the synthesis of important commodity chemicals. This system operates without the need for a precious metal photosensitizer.

Ruthenium complexes with 1,8-naphthyridine (B1210474) and its derivatives have been prepared and their catalytic activity in oxidation reactions has been studied. These complexes were examined in the catalytic oxidation of alcohols and the epoxidation of trans-stilbene, showing varying reaction rates and selectivities depending on the specific ligand structure. Furthermore, bimetallic copper(I) complexes with naphthyridine ligands have shown promise in activating terminal alkynes and arenes, facilitating strategic functionalizations.

| Metal Complex | Reaction Type | Key Features | Reference |

| Nickel(II) with 2,7-dimethyl-1,8-naphthyridine | C-O and C-N cross-coupling | Light-induced, photosensitizer-free | |

| Ruthenium(II) with 1,8-naphthyridine derivatives | Alcohol oxidation, stilbene (B7821643) epoxidation | Tunable selectivity based on ligand | |

| Bimetallic Copper(I) with 1,8-naphthyridine | Alkyne and arene activation | Promising for various functionalizations |

DNA Binding and Antitumor Applications of Metallonaphthyridines

The integration of metal ions with naphthyridine ligands, including derivatives of 4-Chloro-2-methyl-1,5-naphthyridine, has given rise to a class of compounds known as metallonaphthyridines with significant potential in cancer therapy. These complexes leverage the DNA-interacting capabilities of the planar naphthyridine core, enhanced by the diverse coordination chemistry and reactivity of the metal center.

The planar structure of the 1,5-naphthyridine (B1222797) ring system allows it to intercalate between the base pairs of DNA, a primary mechanism for inducing cytotoxic effects in cancer cells. The introduction of a metal center can augment this interaction and introduce new mechanisms of action, such as DNA cleavage and the generation of reactive oxygen species (ROS). nih.govnih.gov For instance, palladium(II) complexes with Schiff base ligands have demonstrated potent DNA binding and antitumor properties. nih.gov It has been noted that the palladium(II) ion can render the attached ligand highly reactive towards pharmacological targets like DNA. nih.gov